2,4-Dihydroxybenzaldehyde thiosemicarbazone
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Overview
Description
2,4-Dihydroxybenzaldehyde thiosemicarbazone is a chemical compound with the molecular formula C8H9N3O2S. It is known for its unique structure, which includes both phenolic and thiosemicarbazone functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dihydroxybenzaldehyde thiosemicarbazone is typically synthesized through the reaction of 2,4-dihydroxybenzaldehyde with thiosemicarbazide. The reaction is carried out in an ethanol solvent under reflux conditions. The product is obtained as a white powder with a high yield of around 87% .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dihydroxybenzaldehyde thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiosemicarbazide derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the thiosemicarbazone moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides can be employed under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Alkylated thiosemicarbazones.
Scientific Research Applications
2,4-Dihydroxybenzaldehyde thiosemicarbazone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-dihydroxybenzaldehyde thiosemicarbazone involves its interaction with various molecular targets:
Antioxidant Activity: The compound scavenges reactive oxygen species (ROS) and reduces oxidative stress by donating hydrogen atoms from its phenolic groups.
Anticancer Activity: It inhibits ribonucleotide reductase and topoisomerase II, enzymes crucial for DNA synthesis and cell division. This inhibition leads to the disruption of cancer cell proliferation and induces apoptosis.
Antimicrobial Activity: The compound interferes with microbial cell wall synthesis and enzyme function, leading to cell death.
Comparison with Similar Compounds
2,4-Dihydroxybenzaldehyde thiosemicarbazone can be compared with other similar compounds, such as:
2,3-Dihydroxybenzaldehyde thiosemicarbazone: This compound has a similar structure but differs in the position of the hydroxyl groups, which can affect its reactivity and biological activity.
2,4-Dihydroxybenzaldehyde: While it shares the same phenolic structure, it lacks the thiosemicarbazone moiety, limiting its range of applications.
Thiosemicarbazide: This compound is a precursor in the synthesis of thiosemicarbazones and has its own set of biological activities.
Properties
CAS No. |
6292-76-8 |
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Molecular Formula |
C8H9N3O2S |
Molecular Weight |
211.24 g/mol |
IUPAC Name |
[(E)-(2,4-dihydroxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C8H9N3O2S/c9-8(14)11-10-4-5-1-2-6(12)3-7(5)13/h1-4,12-13H,(H3,9,11,14)/b10-4+ |
InChI Key |
DZTQPWJXTVXKJK-ONNFQVAWSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1O)O)/C=N/NC(=S)N |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C=NNC(=S)N |
Origin of Product |
United States |
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